molecular formula C34H37FN2O5 B3339265 3-O-Methylatorvastatin CAS No. 887324-53-0

3-O-Methylatorvastatin

Cat. No. B3339265
CAS RN: 887324-53-0
M. Wt: 572.7 g/mol
InChI Key: WXRUMNYOLOVRFD-VSGBNLITSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-O-Methylatorvastatin, also known as (3R,5R)-7-(2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-5-hydroxy-3-methoxyheptanoic acid , is a compound related to the statin class of medications. Statins are primarily used to lower cholesterol and prevent cardiovascular disease .


Synthesis Analysis

The synthesis of atorvastatin, which is closely related to 3-O-Methylatorvastatin, involves several procedures including Paal-Knorr synthesis and other new synthetic strategies . It also outlines chemical and chemo-enzymatic methods for synthesizing the optically active side chain of atorvastatin .


Molecular Structure Analysis

The molecular formula of 3-O-Methylatorvastatin is C34H37FN2O5 . Its molecular weight is 572.6664 . The structure of this compound includes a pyrrole ring, a fluorophenyl group, a phenyl group, and a phenylcarbamoyl group .

Scientific Research Applications

Anti-Inflammatory Properties

Statins like simvastatin exhibit anti-inflammatory properties, as evidenced in a study on a murine model of allergic asthma. This study demonstrated that simvastatin treatment reduced the total inflammatory cell infiltrate and eosinophilia in bronchoalveolar lavage fluid in response to inhaled ovalbumin (OVA) challenge. It also led to a reduction in IL-4 and IL-5 levels in bronchoalveolar lavage fluid, illustrating the therapeutic potential of statin-sensitive pathways in allergic airways disease (McKay et al., 2004).

Neuroprotective Effects

Simvastatin has shown neuroprotective effects, such as in protecting auditory hair cells from gentamicin-induced toxicity. This statin increases Akt phosphorylation, indicating that the PI3K/Akt pathway contributes to its protective effects. These findings suggest a neuroprotective role of statins in the inner ear, mediated by reduced 3-hydroxy-3-methylglutaryl-coenzyme A reductase metabolism and Akt activation (Brand et al., 2011).

Cardiovascular Effects

Rosuvastatin has been tested for its effects on slowing the progression of moderate to severe aortic stenosis. In a prospective study, treatment with rosuvastatin targeting serum LDL slowed the hemodynamic progression of aortic stenosis. This study represents a significant step in understanding statin therapy's potential in treating this disease process (Moura et al., 2007).

Osteoporosis Protection

Statins, particularly simvastatin, have been linked to protection against osteoporosis. In a study, simvastatin was found to abate oxidative stress, increase nitric oxide production, and subsequently attenuate osteoporosis in aged and ovariectomizedrats. This protection against osteoporosis is linked to a reduction of oxidative stress and restoration of nitric oxide formation, indicating a potential new therapeutic use for statins in metabolic bone diseases (Yin et al., 2012).

Immune Modulation in HIV

Atorvastatin, a statin, has shown effects on reducing cellular markers of immune activation without impacting HIV-1 RNA levels. A study demonstrated that short-term use of atorvastatin resulted in reductions in the proportion of activated T lymphocytes, highlighting its potential role in modulating immune responses in HIV-infected individuals (Ganesan et al., 2011).

Fibrinolytic Balance in Vascular Cells

Antitumor Properties

Lovastatin has demonstrated antitumor properties on the F3II sarcomatoid mammary carcinoma, a highly invasive and metastatic murine tumor model. Lovastatin's actions were associated with inhibition of tumor cell attachment and migration, indicating its potential as an antitumor agent with clinical applications in breast cancer (Alonso et al., 1998).

Hypertrophic Scar Reduction

Statins, such as simvastatin, lovastatin, and pravastatin, have been shown to reduce hypertrophic scar formation in a rabbit ear wounding model. This effect is linked to the inhibition of connective tissue growth factor (CTGF), suggesting a new application for these medications in antiscarring therapies (Ko et al., 2012).

Mechanism of Action

Statins, including 3-O-Methylatorvastatin, work by inhibiting the HMG-CoA reductase, an enzyme that plays a crucial role in the production of cholesterol . By blocking this enzyme, statins reduce the production of cholesterol, thereby lowering the levels of cholesterol in the blood .

properties

IUPAC Name

(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-methoxyheptanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H37FN2O5/c1-22(2)32-31(34(41)36-26-12-8-5-9-13-26)30(23-10-6-4-7-11-23)33(24-14-16-25(35)17-15-24)37(32)19-18-27(38)20-28(42-3)21-29(39)40/h4-17,22,27-28,38H,18-21H2,1-3H3,(H,36,41)(H,39,40)/t27-,28-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXRUMNYOLOVRFD-VSGBNLITSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)OC)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)OC)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H37FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40237277
Record name 3-O-Methylatorvastatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40237277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

572.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-O-Methylatorvastatin

CAS RN

887324-53-0
Record name 3-O-Methylatorvastatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887324530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-O-Methylatorvastatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40237277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Fluorophenyl)-δ-hydroxy-β-methoxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1- heptanoic Acid Calcium Salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-O-METHYLATORVASTATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4O2NOR8VV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-O-Methylatorvastatin
Reactant of Route 2
Reactant of Route 2
3-O-Methylatorvastatin
Reactant of Route 3
Reactant of Route 3
3-O-Methylatorvastatin
Reactant of Route 4
Reactant of Route 4
3-O-Methylatorvastatin
Reactant of Route 5
3-O-Methylatorvastatin
Reactant of Route 6
3-O-Methylatorvastatin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.